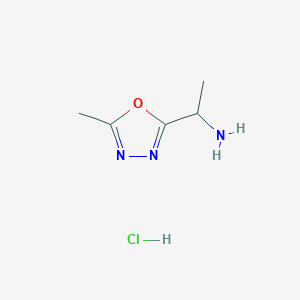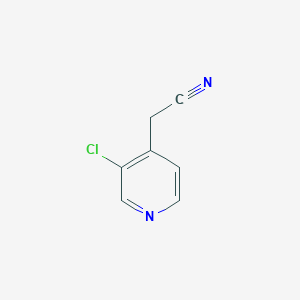
2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride
Übersicht
Beschreibung
2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is a chemical compound that is part of the thiazole family . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . This compound is a versatile material used in various scientific research due to its unique properties and reactivity.
Molecular Structure Analysis
The molecular structure of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Thiazole derivatives have been synthesized and evaluated for their antitumor activities. For instance, a study on the synthesis and crystal structure of a thiazole compound revealed significant antitumor activities against Hela and Bel7402 cell lines, demonstrating the potential of thiazole derivatives in cancer research (Hu et al., 2010).
Noncovalent Interactions and Molecular Structure Analysis
Research on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines highlighted the nature of noncovalent interactions and their impact on molecular structures through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This demonstrates the role of thiazole derivatives in studying molecular interactions and structural chemistry (A. El-Emam et al., 2020).
Catalysis
Thiazole compounds have also been utilized in catalysis. A study on divalent heteroleptic ytterbium complexes, which included thiazole derivatives, explored their effectiveness as catalysts for intermolecular styrene hydrophosphination and hydroamination, showcasing the utility of thiazole-based compounds in synthetic chemistry and catalysis (I. Basalov et al., 2014).
Generation of Structurally Diverse Libraries
Thiazole derivatives have been employed as starting materials for generating structurally diverse libraries of compounds, highlighting their versatility in synthetic organic chemistry. Such applications support the development of new chemical entities with potential therapeutic or material science applications (G. Roman, 2013).
Molecular Dynamics and Computational Studies
Studies involving thiazole derivatives have also focused on molecular dynamics and computational simulations to understand their interactions and inhibition mechanisms, particularly in the context of corrosion inhibition and biological activity. This underscores the importance of thiazole derivatives in theoretical and computational chemistry, aiding in the design of inhibitors and other functional molecules (R. Farahati et al., 2019).
Eigenschaften
IUPAC Name |
2-(1,3-thiazol-2-yl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-3-7(2,8)6-9-4-5-10-6;/h4-5H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRPEYLWMZWEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)



